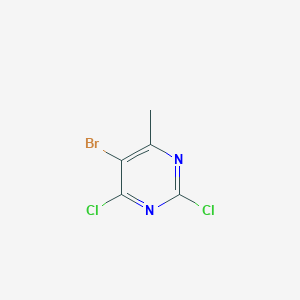

5-Bromo-2,4-dichloro-6-methylpyrimidine

Vue d'ensemble

Description

5-Bromo-2,4-dichloro-6-methylpyrimidine is a chemical compound with the CAS Number: 56745-01-8 . It has a molecular weight of 241.9 and its IUPAC name is 5-bromo-2,4-dichloro-6-methylpyrimidine . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine involves a reaction with oxetan-3-ol . The reaction is quenched with saturated aqueous NH4Cl and extracted with EtOAc . The organic layer is separated, dried (Na2SO4), and concentrated in vacuo . The residue is purified using ISCO chromatography to yield the title compound .Molecular Structure Analysis

The InChI code for 5-Bromo-2,4-dichloro-6-methylpyrimidine is 1S/C5H3BrCl2N2/c1-2-3 (6)4 (7)10-5 (8)9-2/h1H3 . The InChI key is RRWAPFKBOJWJGU-UHFFFAOYSA-N .Chemical Reactions Analysis

5-Bromo-2,4-dichloro-6-methylpyrimidine has been reported as an intermediate during the synthesis of 2,4-di- t -butoxy-5-bromopyrimidine and 2,4-di- t -butoxy-5-pyrimidineboronic acid .Physical And Chemical Properties Analysis

5-Bromo-2,4-dichloro-6-methylpyrimidine is a solid at room temperature . It has a molecular weight of 241.9 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 .Applications De Recherche Scientifique

Regioselective Synthesis : Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-Bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which was further reacted with secondary amines to produce 4-amino-5-bromo-2-substituted aminopyrimidines (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Formation of Thiazolo[4,5‐d]pyrimidine Derivatives : Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated that 4-amino-5-bromo-2-substituted-aminopyrimidines, obtained from 5-Bromo-2,4-dichloro-6-methylpyrimidine, could react with isothiocyanates to form new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives : Rahimizadeh, Nikpour, and Bakavoli (2007) synthesized 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine from 5-Bromo-2,4-dichloro-6-methylpyrimidine, which was then used to produce pyrimido[4,5-e][1,3,4]thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Hydrolysis to 6-Methyluracil : Gunar, Mikhailopulo, and Zav’yalov (1968) found that 2, 4-Dichloro-6-methylpyrimidine and 2, 4-dichloro-5-bromo-6-methylpyrimidine could be hydrolyzed to 6-methyluracil (Gunar, Mikhailopulo, & Zav’yalov, 1968).

Antiviral Activity of Derivatives : Hocková et al. (2003) studied 2,4-Diamino-6-hydroxypyrimidines with a 5-Bromo substitution, which showed marked inhibitory activity against retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Pd/C–Cu Catalyzed Coupling Reactions : Pal et al. (2006) demonstrated that 5-Bromo-4-chloro-6-methylpyrimidines underwent Pd/C–Cu catalyzed coupling reactions with terminal alkynes, resulting in 4-alkynyl-5-bromopyrimidines (Pal, Batchu, Swamy, & Padakanti, 2006).

One-Pot Nitrodebromination and Methyl Bi-Functionalization : Mousavi, Heravi, and Tajabadi (2020) achieved simultaneous nitrodebromination and methyl bromonitration of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives (Mousavi, Heravi, & Tajabadi, 2020).

Synthesis of o-Carboranyl Pyrimidine : Reynolds, Trask, and Sedwick (1991) described the synthesis of 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine, a potential synthon for a variety of pyrimidines (Reynolds, Trask, & Sedwick, 1991).

Synthesis of Pyrimido[5′,4′5,6][1,4] Thiazino[2,3-B]Quinoxaline Derivatives

: Bakavoli et al. (2015) synthesized new derivatives of pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline by reacting 5-bromo-2,4-dichloro-6-methylpyrimidine with 3-aminoquinoxaline-2-thiol (Bakavoli, Eshghi, Azizollahi, Saberi, & Akbarzadeh, 2015).

Synthesis of Novel Fused Tricyclic Heterocycle : Bazazan et al. (2013) used 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine to produce new 5,7-diamino-5,11-dihydropyrimido[5,4-e][1,4]benzothiazepines (Bazazan, Bakavoli, Rahimizadeh, Eshghi, & Nikpour, 2013).

Safety and Hazards

The compound has a GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

5-bromo-2,4-dichloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWAPFKBOJWJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404654 | |

| Record name | 5-Bromo-2,4-dichloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-dichloro-6-methylpyrimidine | |

CAS RN |

56745-01-8 | |

| Record name | 5-Bromo-2,4-dichloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-Bromo-2,4-dichloro-6-methylpyrimidine a useful starting material in organic synthesis?

A1: 5-Bromo-2,4-dichloro-6-methylpyrimidine possesses three potential electrophilic sites, making it a valuable scaffold for building diverse heterocyclic compounds. The reactivity of the different halogen atoms allows for stepwise nucleophilic substitutions, enabling the introduction of a variety of substituents. [, , , , , , , , , , , , , ]

Q2: Can you give examples of how 5-Bromo-2,4-dichloro-6-methylpyrimidine has been utilized in the synthesis of specific heterocyclic systems?

A2: 5-Bromo-2,4-dichloro-6-methylpyrimidine has been successfully employed in synthesizing:* Pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives: Reacting it with 3-aminoquinoxaline-2-thiol forms a key intermediate that can be further cyclized and substituted to yield the desired products. []* Benzimidazo[2′,1′:2,3]thiazolo[5,4-d]pyrimidine derivatives: Sequential nucleophilic substitution with 2-mercaptobenzimidazole followed by secondary amines and subsequent cyclization yields these compounds. []* Pyrimido[4,5-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Condensation with 4-amino-3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione followed by reaction with secondary amines provides access to this class of compounds. [, ]* Pyrimido[4,5-e][1,3,4]thiadiazine derivatives: Reacting it with alkyl-2-phenylhydrazinecarbodithioates under basic conditions leads to the formation of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which can be further derivatized with secondary amines. [, , ]* Thiazolo[4,5‐d]pyrimidine derivatives: Sequential treatment with ammonia and secondary amines followed by reaction with isothiocyanates in the presence of sodamide yields these compounds. []* Pyrimido[5,4-e]tetrazolo[5,1-c][1,2,4]triazine derivatives: Reaction with 5-hydrazinyl-1H-tetrazole followed by treatment with secondary amines and subsequent cyclization provides access to this novel heterocyclic system. []* Pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine derivatives: This novel ring system can be accessed by reacting 5-Bromo-2,4-dichloro-6-methylpyrimidine with 3-chloro-6-hydrazinylpyridazine followed by treatment with secondary amines. []* Pyrimido[5,4-e]tetrazolo[5,1-b][1,3,4]thiadiazines: These novel compounds are prepared through a multistep sequence initiated by reacting 5-Bromo-2,4-dichloro-6-methylpyrimidine with various reagents. []

Q3: Have there been any studies investigating the regioselectivity of reactions involving 5-Bromo-2,4-dichloro-6-methylpyrimidine?

A3: Yes, research has explored the regioselectivity of 5-Bromo-2,4-dichloro-6-methylpyrimidine in reactions, particularly with ammonia. [] This information is crucial for planning synthetic routes and predicting the outcome of reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)

![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)